molecular formula C18H21ClN6 B2484936 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2380071-30-5

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

Katalognummer B2484936
CAS-Nummer: 2380071-30-5
Molekulargewicht: 356.86
InChI-Schlüssel: VUUWRDRIOOXHMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as a kinase inhibitor that is used in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-angiogenic effects, preventing the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been found to have immunomodulatory effects, enhancing the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile in lab experiments is its potency as a kinase inhibitor. This makes it a useful tool for studying the role of various kinases in disease progression. However, one of the limitations is that it may have off-target effects, leading to unintended consequences. Additionally, the optimal dosage and administration route for this compound may vary depending on the specific application.

Zukünftige Richtungen

There are several potential future directions for the study of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile. One area of interest is the development of combination therapies that target multiple kinases simultaneously. Another potential direction is the investigation of its potential use in combination with immunotherapies to enhance the immune response against cancer cells. Additionally, further research is needed to optimize the dosage and administration route for this compound in order to maximize its therapeutic potential.

Synthesemethoden

The synthesis of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile involves several steps. The first step involves the reaction of 6-chloropyridine-3-carboxylic acid with tert-butylamine to form 6-tert-butylpyridine-3-carboxamide. This intermediate is then reacted with 4-(4-fluorophenyl)piperazine to form 4-(6-tert-butylpyrimidin-4-yl)piperazine. Finally, the reaction of 4-(6-tert-butylpyrimidin-4-yl)piperazine with 5-chloro-2-cyanopyridine leads to the formation of the desired compound.

Wissenschaftliche Forschungsanwendungen

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including FLT3, c-KIT, and PDGFRα/β. This makes it a potential candidate for the treatment of various types of cancer, such as acute myeloid leukemia, gastrointestinal stromal tumors, and glioblastoma.

Eigenschaften

IUPAC Name

6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-18(2,3)15-9-16(23-12-22-15)24-4-6-25(7-5-24)17-14(19)8-13(10-20)11-21-17/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUWRDRIOOXHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.